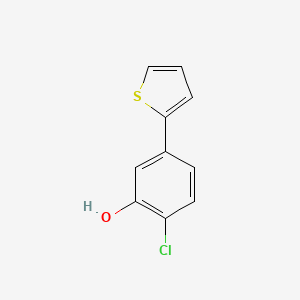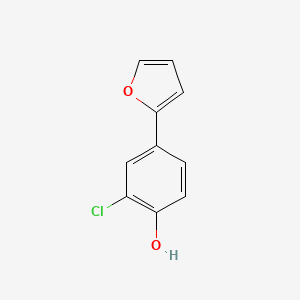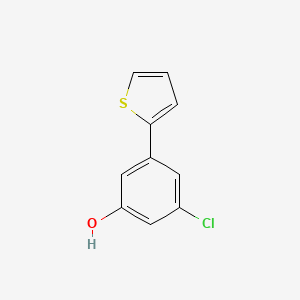
3-Chloro-5-(3-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-hydroxyphenyl)phenol, also known as m-cresol, is an aromatic compound that is widely used in the scientific and industrial communities. It is a white crystalline solid with a molecular weight of 137.55 g/mol and a melting point of 58-60°C. It is a versatile compound with a wide range of applications, such as in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
M-cresol is used in a variety of scientific research applications, such as the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers and as a reagent for the determination of the presence of nitrite ions. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is used in the synthesis of other aromatic compounds, such as m-xylene and m-toluidine.
Mécanisme D'action
M-cresol is an aromatic compound with a phenolic group, which is capable of forming hydrogen bonds with other molecules. This makes it a useful reagent in the synthesis of other compounds, as it is able to react with a variety of functional groups. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has a strong electron donating ability, which makes it an excellent nucleophile.
Biochemical and Physiological Effects
M-cresol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have a protective effect against liver damage caused by alcohol consumption.
Avantages Et Limitations Des Expériences En Laboratoire
M-cresol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a versatile compound, with a wide range of applications. However, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is also toxic and should be handled with caution. It should be stored in a cool, dry place, and protective equipment should be worn when handling it.
Orientations Futures
The potential future applications for 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% are numerous. It could be used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the synthesis of polymers and other organic compounds. Finally, it could be used in the development of new dyes and pigments.
Méthodes De Synthèse
M-cresol can be synthesized in two main ways. The first method involves the reaction of phenol and chloroform in the presence of a base, such as sodium hydroxide. The reaction is typically conducted at a temperature of 70-80°C and yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and o-cresol. The second method involves the reaction of 3-chlorophenol and phenol in the presence of a catalyst, such as sulfuric acid. This reaction yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and p-cresol.
Propriétés
IUPAC Name |
3-chloro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSTQBQOFTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685839 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261955-23-0 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)












